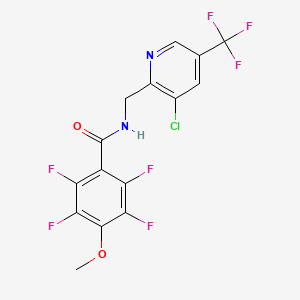

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

Overview

Description

Molecular Structure Analysis

The molecular formula of EPPB is C15H25BN2O3 . Its average mass is 292.182 Da and its monoisotopic mass is 292.195831 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of EPPB include a molecular weight of 157.911, a density of 1.4±0.1 g/cm3, a boiling point of 271.3±50.0 °C at 760 mmHg, and a flash point of 117.9±30.1 °C .Scientific Research Applications

Synthesis of Biologically Active Compounds Boron nitride nanomaterial-based solid acid catalysts, which include boronic acid derivatives similar to (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid, have been used for the synthesis of biologically active compounds. These catalysts are efficient in synthesizing novel ethylpiperazinyl-quinolinyl based acridine derivatives, which are important in molecular docking in protein studies (Murugesan et al., 2017).

Antimicrobial Applications Compounds structurally related to (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid have shown significant antibacterial and antifungal activity. These compounds were synthesized and exhibited inhibitory potency against various microbial strains, proving their potential in antimicrobial applications (Mandala et al., 2013).

Fluorescence-Based Sensing A boronic acid derivative functionalized for fluorescence probing has been developed for detecting ions like Fe3+ and F- with high selectivity and sensitivity. This type of sensor, which includes boronic acid compounds, can be used for bioimaging and detecting intracellular ions in living cells (Selvaraj et al., 2019).

Catalysis in Organic Reactions Boronic acid, including derivatives like (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid, has been utilized in catalyzing aza-Michael additions. These reactions are pivotal in organic chemistry, leading to the synthesis of functionally dense molecules (Hashimoto et al., 2015).

Sensor Materials and Drug Delivery Boronic acid-modified nanoparticles, including derivatives of phenylboronic acids, have potential applications as sensor materials and in drug delivery. Their unique properties make them suitable for biological and biomedical applications, including acting as antiviral inhibitors (Khanal et al., 2013).

Synthesis of Room-Temperature Phosphorescent Materials Aryl boronic acids, like the one , have been used in cyclic esterification for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent materials. This application is significant in the development of advanced materials with unique optical properties (Zhang et al., 2018).

Pharmaceutical Intermediates Boronic acid derivatives play a role as intermediates in pharmaceutical development. Their chemical stability and reactivity profiles make them suitable for synthesizing various pharmacologically active compounds (Collins et al., 1998).

properties

IUPAC Name |

[3-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O3/c1-2-17-8-10-18(11-9-17)7-4-12-21-15-6-3-5-14(13-15)16(19)20/h3,5-6,13,19-20H,2,4,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFSGCCPHPAHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCN2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)

![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)